Dual Carboxylic Acid Functionality
N-Mal-N-bis(PEG2-C2-Boc) provides two Boc-protected carboxylic acid groups for subsequent amide bond formation, in contrast to mono-carboxylic acid analogs . This branched architecture allows for the attachment of two payload molecules or two distinct functional entities, enabling trivalent PROTAC construction or bispecific conjugate design . The comparator Mal-PEG2-NH-Boc offers only one Boc-protected amine [1].
| Evidence Dimension | Number of reactive carboxylic acid groups |
|---|---|
| Target Compound Data | 2 (as Boc-protected acids) |
| Comparator Or Baseline | Mal-PEG2-NH-Boc: 1 (Boc-protected amine) |
| Quantified Difference | 2 vs. 1 reactive sites |
| Conditions | Structural comparison from vendor datasheets |
Why This Matters
The dual carboxyl architecture enables higher drug-to-antibody ratios (DAR) or trivalent PROTAC designs unattainable with mono-functional linkers.
- [1] Creative Biolabs. Mal-PEG2-NH-Boc (CAT#: ADC-L-650) Product Page. Accessed 2026. View Source
